2-Isobutoxy-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-(2-methylpropoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11(12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQLHGQFUBFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The carboxylic acid group activates the alpha hydrogen, enabling deprotonation under acidic conditions. The protonated isobutyl alcohol forms an oxonium ion, which undergoes nucleophilic attack by the alpha carbon of phenylacetic acid. Water is eliminated, forming the ether linkage:
Optimization Parameters
-
Catalyst Loading : 5–10% v/v H₂SO₄ or HCl.
-
Temperature : 80–100°C under reflux.
-
Molar Ratio : 1:1.2 (phenylacetic acid:isobutyl alcohol).
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 5–10% H₂SO₄ | Higher concentrations accelerate reaction but risk side products |
| Reaction Time | 6–8 hours | Prolonged durations reduce efficiency due to esterification byproducts |
| Solvent | None (neat conditions) | Minimizes dilution, enhancing collision frequency |
Multi-Step Synthesis via Intermediate Protection
For higher regioselectivity, a protection-deprotection strategy is employed, particularly when competing reactions (e.g., esterification) dominate under acidic conditions.
Ester Protection of Carboxylic Acid
Phenylacetic acid is first converted to its methyl ester using diazomethane (CH₂N₂):
Alpha-Bromination
The methyl ester undergoes bromination at the alpha position using N-bromosuccinimide (NBS) or Br₂ under radical initiation:
Nucleophilic Substitution with Isobutoxide
The brominated intermediate reacts with sodium isobutoxide in anhydrous tetrahydrofuran (THF):
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification:
Yield and Purity
-
Overall Yield : 45–55% (4-step sequence).
-
Advantage : Avoids competing esterification, achieving >90% purity.
Grignard-Based Alkylation of Keto Acids
A less conventional route involves reacting benzoylformic acid (PhCOCOOH) with isobutylmagnesium bromide (Grignard reagent), followed by oxidation.
Grignard Addition
The ketone group of benzoylformic acid reacts with the Grignard reagent to form a tertiary alcohol:
Oxidation to Carboxylic Acid
The tertiary alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄):
Limitations
-
Low Yield : 30–40% due to over-oxidation side reactions.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Direct | 1 | 60–75 | 80–85 | High |
| Protection-Deprotection | 4 | 45–55 | >90 | Moderate |
| Grignard Alkylation | 2 | 30–40 | 70–75 | Low |
Key Considerations :
-
Cost : Direct alkylation is cost-effective but requires precise temperature control.
-
Safety : Diazomethane (CH₂N₂) in multi-step synthesis poses explosion risks.
-
Regioselectivity : Protection-deprotection ensures alpha-specific substitution.
Industrial-Scale Production Insights
Continuous Flow Reactors
Adopting continuous flow systems enhances the direct alkylation method by:
Chemical Reactions Analysis
Types of Reactions: 2-Isobutoxy-2-phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Isobutoxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-isobutoxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with 2-Isobutoxy-2-phenylacetic acid:
Physicochemical Properties
Solubility: 2-Isobutoxy-2-phenylacetic acid: The bulky isobutoxy group likely reduces water solubility compared to smaller alkoxy analogs (e.g., methoxy). Expected to be soluble in organic solvents like ethanol or dichloromethane. (R)-(-)-2-Methoxy-2-phenylacetic acid: Higher solubility in polar solvents due to the smaller methoxy group. Reported melting point: 69–70°C . Benzilic acid: Low water solubility due to two hydrophobic phenyl groups; soluble in hot ethanol or ethers .
Reactivity :
- The isobutoxy group in 2-Isobutoxy-2-phenylacetic acid may hinder nucleophilic attacks at the alpha carbon due to steric effects, unlike the methoxy analog, which is less sterically crowded.
- Benzilic acid’s hydroxyl group enables chelation with metals, making it useful in coordination chemistry .
Biological Activity
2-Isobutoxy-2-phenylacetic acid is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes its biological effects, mechanisms of action, and relevant research findings.
2-Isobutoxy-2-phenylacetic acid is synthesized through the reaction of 2-phenylacetic acid with isobutyl alcohol under acidic conditions. This compound features an isobutoxy group, which influences its solubility and interaction with biological systems.
Antimicrobial Properties
Research indicates that 2-isobutoxy-2-phenylacetic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of microbial cell membranes, similar to other phenolic compounds .
Anticancer Effects
The compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Activity
Preliminary studies suggest that 2-isobutoxy-2-phenylacetic acid may exhibit anti-inflammatory effects, potentially through the modulation of inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of 2-isobutoxy-2-phenylacetic acid is thought to stem from its ability to interact with various molecular targets:
- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into lipid membranes, altering their integrity and function .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Comparison with Related Compounds
When compared to similar compounds such as 2-methoxy-2-phenylacetic acid and 2-ethoxy-2-phenylacetic acid, 2-isobutoxy-2-phenylacetic acid shows unique properties due to its isobutoxy group, which enhances its solubility and biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Isobutoxy-2-phenylacetic acid, and what reagents are typically employed?
- Methodological Answer : Synthesis can involve nucleophilic substitution or esterification reactions. For example, the isobutoxy group may be introduced via alkylation of 2-phenylacetic acid derivatives using isobutyl halides (e.g., isobutyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Oxidation of intermediates with KMnO₄ or catalytic hydrogenation may refine the product . AI-driven retrosynthesis tools, such as those leveraging the PISTACHIO or REAXYS databases, can predict feasible routes by analyzing reaction feasibility and precursor compatibility .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing 2-Isobutoxy-2-phenylacetic acid?
- Methodological Answer :
- NMR : and NMR to confirm substitution patterns and functional groups.
- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is particularly effective for resolving small-molecule crystal structures, even with twinned or high-resolution data .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. PubChem-derived computational data (e.g., InChI keys, SMILES) can cross-validate experimental results .
Q. What safety precautions are necessary when handling 2-Isobutoxy-2-phenylacetic acid in laboratory settings?
- Methodological Answer :
- Containment : Use fume hoods to avoid inhalation. Absorb spills with diatomite or universal binders, followed by decontamination with ethanol .
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. MedChemExpress safety protocols for structurally similar compounds (e.g., 2-hydroxyisobutyric acid) recommend emergency contact procedures and proper waste disposal .
Advanced Research Questions
Q. How can computational tools aid in predicting the reactivity and stability of 2-Isobutoxy-2-phenylacetic acid under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the isobutoxy group on acidity and reactivity. Tools like EPA DSSTox provide toxicity and environmental impact predictions, while AI-driven platforms (e.g., Template_relevance models) optimize reaction conditions by analyzing databases like BKMS_METABOLIC .
Q. What strategies can resolve discrepancies in NMR or X-ray diffraction data when analyzing structural analogs of 2-Isobutoxy-2-phenylacetic acid?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR shifts with PubChem’s computed spectra. For crystallographic ambiguities, SHELXD can phase data robustly, even with low-resolution inputs .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) that may skew spectral interpretations. Adjust reaction stoichiometry or purification steps (e.g., column chromatography) to mitigate contamination .
Q. How does the isobutoxy group influence the acid's biological activity compared to other alkoxy substitutions?
- Methodological Answer : The bulky isobutoxy group may enhance lipophilicity, affecting membrane permeability in bioassays. Comparative studies with analogs (e.g., 2-cyclobutyl- or 2-methoxy-substituted phenylacetic acids) can quantify structure-activity relationships (SAR). For example, cyclobutyl groups increase steric hindrance, reducing enzymatic degradation rates .
Q. What are the challenges in achieving enantiomeric purity during the synthesis of chiral derivatives of 2-Isobutoxy-2-phenylacetic acid?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution can improve enantioselectivity. For example, (S)-2-methoxy-2-phenylacetic acid synthesis employs enantiopure precursors and chiral HPLC for purification. Monitor optical rotation and circular dichroism (CD) to verify purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
